![molecular formula C16H17NO4S B554628 N-(p-Toluenesulfonyl)-L-phenylalanine CAS No. 13505-32-3](/img/structure/B554628.png)
N-(p-Toluenesulfonyl)-L-phenylalanine
Overview
Description
“N-(p-Toluenesulfonyl)-L-phenylalanine” is a chemical compound that is often used in laboratory settings . It is derived from p-toluenesulfonyl chloride, which is used as a precursor in the production of dyes and saccharin .
Synthesis Analysis
The synthesis of “N-(p-Toluenesulfonyl)-L-phenylalanine” involves several steps. One method involves the use of p-toluenesulfonyl azide and 1-(4-prop-2-ynyloxyphenyl)ethanone in the presence of catalytic amounts of copper(I) salicylate . Another method involves the use of a well-defined and bench-stable Mn (I) PNP pincer precatalyst for an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents .Molecular Structure Analysis
The molecular formula of “N-(p-Toluenesulfonyl)-L-phenylalanine” is C16H16ClNO3S, and its molecular weight is 337.82 . The structure includes a toluenesulfonyl group attached to a phenylalanine molecule .Chemical Reactions Analysis
“N-(p-Toluenesulfonyl)-L-phenylalanine” can undergo various chemical reactions. For instance, it can undergo mono-N-alkylation in the presence of a well-defined and bench-stable Mn (I) PNP pincer precatalyst . It can also react with p-toluenesulfonyl chloride (tosyl chloride, p-TosCl) in pyridine solution to yield alkyl tosylates .Physical And Chemical Properties Analysis
“N-(p-Toluenesulfonyl)-L-phenylalanine” is a solid at room temperature. It is sensitive to moisture and should be stored under inert gas . Its melting point is 132 °C .Scientific Research Applications
Protein Synthesis
“N-(p-Toluenesulfonyl)-L-phenylalanyl chloride”, a synthetic compound belonging to the tosylates family, has found extensive applications in scientific research. One of its primary uses is in protein synthesis .
Peptide Synthesis
This compound is also used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions.
Peptide-Protein Conjugation
Another significant application of “N-(p-Toluenesulfonyl)-L-phenylalanyl chloride” is in peptide-protein conjugation . This process involves the covalent attachment of peptides to proteins, which is essential in various biological and medical research fields.
Synthesis of N-sulfonyl-1-aryloxy acrylimidate
The compound has been used in the formation of N-sulfonyl-1-aryloxy acrylimidate . This process involves a CuAAC reaction, a ketenimine formation, and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide .
Production of Dyes
p-Toluenesulfonyl chloride, a related compound, is used as a precursor in the production of dyes . Dyes are substances that impart color to a material.
Production of Saccharin
p-Toluenesulfonyl chloride is also used in the production of saccharin , an artificial sweetener.
Detection of COVID-19 Virus N Protein
A study developed a COVID-19 N protein detect strip based on p-toluenesulfonyl modified rare earth fluorescent microspheres . The p-toluenesulfonyl-activated nanomaterials provide reactive sulfonyl esters to covalently attach antibodies or other ligands containing primary amino or sulfhydryl groups to the nanomaterial surface .
Flow-Promoting Agent for Paints
p-Toluenesulfonyl chloride is employed as a flow-promoting agent for paints . It helps to improve the flow and leveling properties of paint.
Safety and Hazards
Mechanism of Action
Target of Action
P-toluenesulfonyl derivatives have been used in various biochemical applications, including as a protective group for amines .
Mode of Action
Tos-Phe-OH, like other tosyl compounds, can act as a protective group for amines . The tosyl group (Ts) is a good leaving group, which makes tosylated compounds useful in nucleophilic substitution reactions . The tosyl group can be removed under certain conditions, such as reductive cleavage with samarium diiodide .
Biochemical Pathways
Tosylated compounds are often used in organic synthesis, where they can participate in various reactions, including nucleophilic substitutions .
Pharmacokinetics
The pharmacokinetic properties of tosylated compounds can vary widely depending on the specific compound and its chemical structure .
Result of Action
Tosylated compounds can have various effects depending on their specific chemical structure and the context in which they are used .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tos-Phe-OH. For example, the pH of the environment can affect the stability of tosylated compounds . Additionally, factors such as temperature and solvent can influence the reactions in which these compounds participate .
properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCVIZBNRUWLY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Toluenesulfonyl)-L-phenylalanine | |
CAS RN |
13505-32-3 | |
Record name | L-Phenylalanine, N-((4-methylphenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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